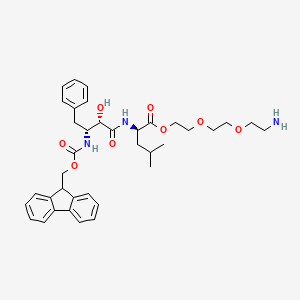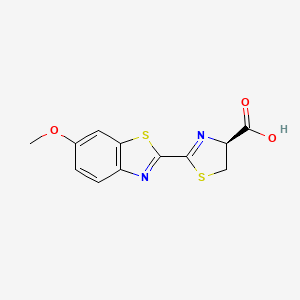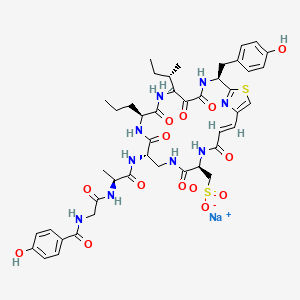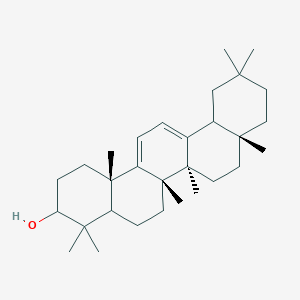
cIAP1 Ligand-Linker Conjugates 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1 Ligand-Linker Conjugates 15 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase with a proteolysis-targeting chimera (PROTAC) linker. This compound is particularly suitable for the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 15 involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Synthesis of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Synthesis of the PROTAC Linker: The PROTAC linker is synthesized separately, often involving the use of polyethylene glycol (PEG) chains to enhance solubility and flexibility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to synthesize the IAP ligand and PROTAC linker.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
cIAP1 Ligand-Linker Conjugates 15 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
cIAP1 Ligand-Linker Conjugates 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and ubiquitination processes.
Biology: Employed in the investigation of cellular signaling pathways and apoptosis mechanisms.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of novel drug delivery systems and targeted therapies
Mécanisme D'action
cIAP1 Ligand-Linker Conjugates 15 exerts its effects by targeting the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase, and the PROTAC linker facilitates the degradation process. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
cIAP1 Ligand-Linker Conjugates 15 Hydrochloride: Similar in structure but includes a hydrochloride group for enhanced solubility.
E3 Ligase Ligand-Linker Conjugates 34: Another compound targeting the E3 ubiquitin ligase with a different linker structure
Uniqueness
This compound is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for targeted protein degradation. This specificity and versatility make it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C37H47N3O8 |
|---|---|
Poids moléculaire |
661.8 g/mol |
Nom IUPAC |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1 |
Clé InChI |
YRJDBNNKOCUVLA-SXLOSVNLSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canonique |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)

![Card-20(22)-enolide,3-[(6-deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-alpha-L-glucopyranosyl)oxy]-14-hydroxy-,(3beta,5beta,17alpha)-](/img/structure/B12429838.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)

![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)



![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
![3-[[(3R,4R)-3-aminooxan-4-yl]amino]-5-[(2-tert-butyl-7-methylindazol-5-yl)amino]-1,2,4-triazine-6-carboxamide](/img/structure/B12429882.png)
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)


